molecular formula C26H21N3O3 B2930660 3-(4-methoxyphenyl)-5-(4-methylbenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline CAS No. 866342-48-5

3-(4-methoxyphenyl)-5-(4-methylbenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline

Cat. No.: B2930660
CAS No.: 866342-48-5
M. Wt: 423.472
InChI Key: LFHJBMVTPNFDNV-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-5-(4-methylbenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline is a heterocyclic compound featuring a pyrazolo[4,3-c]quinoline core fused with a [1,3]dioxolo ring system. Key structural attributes include:

  • Core framework: Pyrazolo[4,3-c]quinoline fused with a [1,3]dioxolo group at positions 4,5-g, contributing to rigidity and electronic delocalization.
  • Substituents:
    • A 4-methoxyphenyl group at position 3, introducing electron-donating methoxy functionality.
    • A 4-methylbenzyl group at position 5, providing steric bulk and lipophilic character.
  • Molecular weight: Estimated to be ~440–470 g/mol based on analogous compounds (e.g., 439.49 g/mol for a fluorobenzyl derivative in ) .

Properties

IUPAC Name

5-(4-methoxyphenyl)-8-[(4-methylphenyl)methyl]-12,14-dioxa-3,4,8-triazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),2,4,6,9,11(15)-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21N3O3/c1-16-3-5-17(6-4-16)13-29-14-21-25(18-7-9-19(30-2)10-8-18)27-28-26(21)20-11-23-24(12-22(20)29)32-15-31-23/h3-12,14H,13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFHJBMVTPNFDNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=C3C(=NN=C3C4=CC5=C(C=C42)OCO5)C6=CC=C(C=C6)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(4-methoxyphenyl)-5-(4-methylbenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline is a derivative of the pyrazoloquinoline class, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its anti-inflammatory, anticancer, and other pharmacological properties.

Chemical Structure and Properties

  • Molecular Formula : C17H16N2O3
  • Molecular Weight : 296.32 g/mol
  • IUPAC Name : this compound

The structure contains a pyrazoloquinoline core that is substituted with various functional groups, influencing its biological activity.

Anti-inflammatory Activity

Recent studies have demonstrated that derivatives of pyrazoloquinoline exhibit significant anti-inflammatory properties. The mechanism often involves the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression, which are critical in inflammatory pathways.

  • Study Findings : In a study evaluating various pyrazolo[4,3-c]quinoline derivatives, it was found that certain compounds significantly inhibited nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 cells. Notably, compounds with para-substitutions on the phenyl ring exhibited enhanced activity compared to ortho or meta substitutions .

Anticancer Activity

The anticancer potential of quinoline derivatives has been well-documented. The presence of specific functional groups in the compound enhances its ability to disrupt cancer cell proliferation and induce apoptosis.

  • Mechanism of Action : Studies suggest that quinoline derivatives can affect DNA synthesis and cell division. They may also modulate gene expression related to apoptosis and cell cycle regulation .

Other Pharmacological Activities

In addition to anti-inflammatory and anticancer effects, pyrazoloquinoline derivatives have been explored for their antiviral and antimicrobial activities. The ability to scavenge free radicals and inhibit viral replication has been noted in various studies.

Case Studies

StudyCompound TestedBiological ActivityKey Findings
Pyrazolo[4,3-c]quinoline derivativesAnti-inflammatorySignificant inhibition of NO production in RAW 264.7 cells; IC50 values reported
Quinoline derivativesAnticancerDisruption of cancer cell proliferation; modulation of apoptosis pathways
Various quinoline derivativesAntiviralEffective against viral replication; potential for drug development

Structure-Activity Relationship (SAR)

The biological activity of the compound is heavily influenced by its structural features. SAR studies indicate that:

  • Electron-donating groups at specific positions enhance activity.
  • Substituent size and electronegativity play crucial roles in determining potency against various biological targets.

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties of Analogous Compounds

Compound Name Core Structure Substituents Molecular Weight (g/mol) Melting Point (°C) Key Properties/Applications
Target Compound Pyrazolo[4,3-c]quinoline + dioxolo 3-(4-methoxyphenyl), 5-(4-methylbenzyl) ~440–470* N/A N/A (structural focus)
3-(3,4-Dimethylphenyl)-5-(4-fluorobenzyl)-[1,4]dioxino[2,3-g]pyrazoloquinoline Pyrazolo[4,3-c]quinoline + dioxino 3-(3,4-dimethylphenyl), 5-(4-fluorobenzyl) 439.49 N/A Structural analog with halogen substitution
Ethyl 3-Oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxylate Pyrazolo[4,3-c]pyridine Ethyl ester at position 7, phenyl at position 2 410.4 248–251 High thermal stability
4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k) Simple quinoline 4-amino, 2-(4-chlorophenyl), 3-(4-methoxyphenyl) 357.8 223–225 Pd-catalyzed synthesis
8-Chloro-6-methyl[1,3]dioxolo[4,5-g]quinoline Quinoline + dioxolo 8-chloro, 6-methyl 222.6 N/A Precursor for antitumor agents

*Estimated based on structural analogs.

Key Observations:

Substituent Effects: Electron-donating groups (e.g., methoxy): The target compound’s 4-methoxyphenyl group enhances solubility and electronic delocalization compared to electron-withdrawing groups (e.g., chloro in 4k) .

Core Modifications: The [1,3]dioxolo fusion in the target compound increases planarity and stability relative to non-fused quinoline derivatives (e.g., 4k) . Pyrazolo[4,3-c]quinoline cores (target compound, ) exhibit greater π-conjugation than pyrrolo-thiazolo-pyrimidine systems (), influencing UV-Vis absorption and redox properties .

Synthetic Routes: The target compound likely requires multistep synthesis involving cyclization and cross-coupling, contrasting with L-proline-catalyzed multicomponent reactions for simpler pyrazoloquinolines () .

Research Findings and Implications

  • Antitumor Potential: Analogous dioxoloquinoline derivatives () are precursors for antitumor agents, implying the target’s structural framework could be optimized for similar applications .
  • Thermal Stability : High melting points in related compounds (e.g., 248–251°C in ) suggest the target may also exhibit robust thermal stability, advantageous for material science applications .

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